2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole
Overview
Description
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a tert-butylphenyl group and a nitro group. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole typically involves the reaction of 4-tert-butylphenylamine with 2-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or halogens like chlorine or bromine for halogenation.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 2-(4-tert-butylphenyl)-5-amino-1,3-benzoxazole.
Electrophilic Aromatic Substitution: Formation of various substituted benzoxazoles depending on the electrophile used.
Scientific Research Applications
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzoxazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-5-amino-1,3-benzoxazole: Similar structure but with an amino group instead of a nitro group.
2-(4-tert-butylphenyl)-1,3-benzoxazole: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both the tert-butylphenyl and nitro groups, which impart distinct electronic and steric properties. These features make it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-10-13(19(20)21)8-9-15(14)22-16/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQDSJKIOPTEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229956 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112606-70-9 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112606-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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